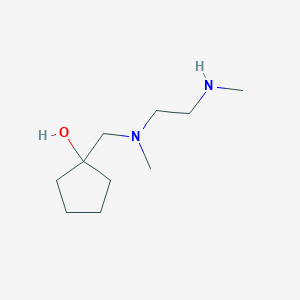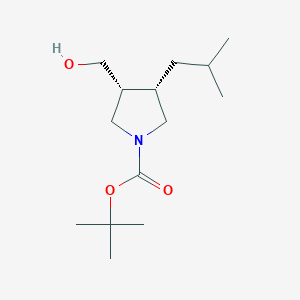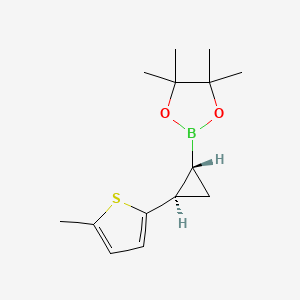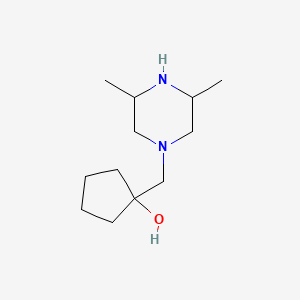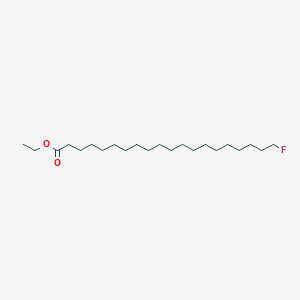
Ethyl 20-fluoroicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 20-fluoroicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of a fluoro group attached to the 20th carbon of an icosanoate chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 20-fluoroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-fluoroicosanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and recrystallization to obtain a high-purity product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 20-fluoroicosanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 20-fluoroicosanoic acid and ethanol.
Reduction: The ester can be reduced using reagents such as lithium aluminum hydride to produce the corresponding alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 20-fluoroicosanoic acid and ethanol.
Reduction: 20-fluoroicosanol.
Substitution: Various substituted icosanoates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 20-fluoroicosanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ethyl 20-fluoroicosanoate involves its interaction with various molecular targets. The fluoro group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can result in changes to metabolic pathways and cellular processes. The ester functional group allows for hydrolysis, releasing the active 20-fluoroicosanoic acid, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 20-fluoroicosanoate can be compared with other fluoro-substituted esters and long-chain fatty acid esters:
Ethyl fluoroacetate: A shorter chain ester with different reactivity and applications.
Ethyl icosanoate: Lacks the fluoro group, resulting in different chemical and biological properties.
Ethyl 20-chloroicosanoate:
Eigenschaften
Molekularformel |
C22H43FO2 |
|---|---|
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
ethyl 20-fluoroicosanoate |
InChI |
InChI=1S/C22H43FO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI-Schlüssel |
ZZTSOMJCGJAJQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


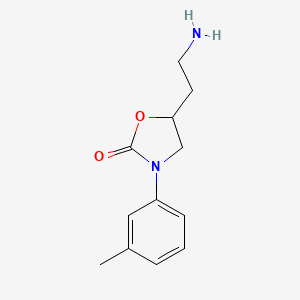
![2',7'-Dibromo-4,7-dichloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13335917.png)
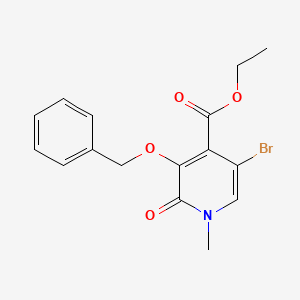

![4,4-Difluoro-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13335930.png)

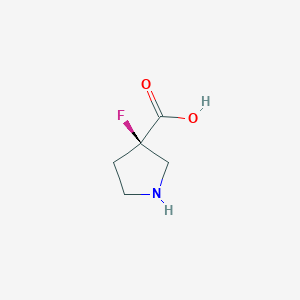
![4-Bromo-6-chloro-3-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13335951.png)
